molecular formula C14H13Cl2N3O2S2 B3036452 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide CAS No. 343375-86-0

2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B3036452
CAS No.: 343375-86-0
M. Wt: 390.3 g/mol
InChI Key: GRQGYFLPOJDQAT-UHFFFAOYSA-N
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Description

2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide is a complex organic compound with a molecular formula of C13H11Cl2N3O2S2 . This compound is notable for its unique structure, which includes a dichlorobenzyl group, a thienyl ring, and a hydrazinecarbothioamide moiety. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide involves several steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with a thienyl compound under specific conditions to form the intermediate product. This intermediate is further reacted with N-methylhydrazinecarbothioamide to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide is unique due to its combination of a dichlorobenzyl group, a thienyl ring, and a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-[[3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbonyl]amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2S2/c1-17-14(22)19-18-13(20)12-11(4-5-23-12)21-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQGYFLPOJDQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115438
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-86-0
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
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2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
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2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
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2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
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2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
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2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide

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